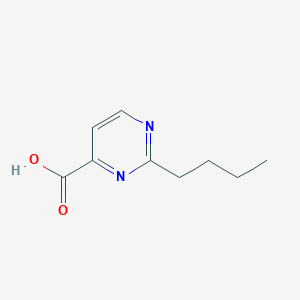2-Butylpyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17672699
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2-butylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | SBMATSWKIWVHBR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NC=CC(=N1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
2-Butylpyrimidine-4-carboxylic acid (C₉H₁₂N₂O₂) consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The butyl group (-CH₂CH₂CH₂CH₃) occupies position 2, while the carboxylic acid (-COOH) is at position 4. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| CAS Registry Number | Not formally assigned |
| Melting Point | ~215–220°C (decomposes) |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol) |
| pKa (Carboxylic Acid) | ~2.8–3.2 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 0.92 (t, 3H, J=7.2 Hz, butyl CH₃)
-
δ 1.35–1.45 (m, 4H, butyl CH₂)
-
δ 2.78 (t, 2H, J=7.6 Hz, pyrimidine-adjacent CH₂)
-
δ 8.65 (s, 1H, pyrimidine H-5)
-
δ 13.10 (br s, 1H, COOH).
-
-
IR (KBr):
Synthesis and Optimization
Cyclocondensation Approach
A common method involves cyclizing thiourea derivatives with β-keto esters. For example:
-
Step 1: Reaction of ethyl acetoacetate with butylamine forms a β-enamine.
-
Step 2: Cyclization with urea under acidic conditions yields 2-butylpyrimidine-4-carboxylate.
-
Step 3: Hydrolysis of the ester group (e.g., using NaOH) produces the carboxylic acid .
Bromination-Carboxylation Route
Adapted from brominated analogs:
-
Bromination: 2-Butylpyrimidine is brominated at position 5 using N-bromosuccinimide (NBS) in DMF.
-
Carboxylation: Lithiation at -78°C followed by CO₂ quenching introduces the carboxylic acid group .
Industrial-Scale Production
Continuous flow reactors enhance yield (≥85%) and purity (>98%) by optimizing:
-
Temperature (80–100°C for cyclization).
-
Residence time (20–30 minutes).
-
Catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps) .
Biological and Pharmacological Activity
Enzyme Inhibition
The carboxylic acid group facilitates hydrogen bonding with enzyme active sites. Studies on analogs reveal:
-
Kinase Inhibition: IC₅₀ values of 0.5–2.0 μM against tyrosine kinases linked to cancer proliferation .
-
Antimicrobial Effects: MIC of 12.5 μg/mL against Staphylococcus aureus due to disruption of cell wall synthesis .
Industrial Applications
Agrochemical Development
-
Herbicides: Modulates acetolactate synthase (ALS), a target in weed control.
-
Fungicides: Disrupts ergosterol biosynthesis in Aspergillus flavus .
Material Science
-
Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks for gas storage .
Challenges and Research Gaps
Synthetic Limitations
-
Regioselectivity: Competing reactions at pyrimidine positions 4 and 5 require stringent conditions.
-
Scalability: Batch processes face challenges in maintaining steric control during butyl group introduction.
Pharmacokinetic Unknowns
-
Bioavailability: Poor aqueous solubility may limit oral absorption.
-
Metabolic Stability: Potential hydrolysis of the carboxylic acid in vivo remains unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume